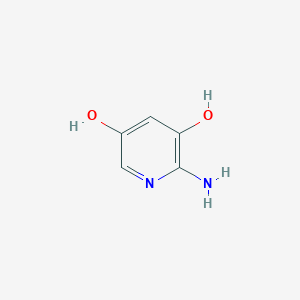
2-Aminopyridine-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopyridine-3,5-diol is an organic compound with the molecular formula C5H6N2O2 It is a derivative of aminopyridine, characterized by the presence of amino and hydroxyl groups at the 2, 3, and 5 positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,5-diol typically involves the selective functionalization of pyridine derivatives. One common method is the copper-catalyzed selective C–N bond formation at the C-5 position of 2-amino-5-halopyridine, which can be extended to 2-hydroxy-5-halopyridine . This method provides high yields and is operationally simple and economically attractive.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process includes chloridization, diazotization, and subsequent reactions to introduce the amino and hydroxyl groups at the desired positions . These methods are designed to be scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Aminopyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学的研究の応用
2-Aminopyridine-3,5-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-Aminopyridine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical processes .
類似化合物との比較
2-Aminopyridine: A simpler derivative with only an amino group at the 2-position.
2-Hydroxy-5-halopyridine: A related compound with hydroxyl and halogen substituents.
2-Aminopyrimidine: A structurally similar compound with a pyrimidine ring instead of pyridine.
Uniqueness: 2-Aminopyridine-3,5-diol is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
126.11 g/mol |
IUPAC名 |
2-aminopyridine-3,5-diol |
InChI |
InChI=1S/C5H6N2O2/c6-5-4(9)1-3(8)2-7-5/h1-2,8-9H,(H2,6,7) |
InChIキー |
VUAJNYDXOOVQHC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




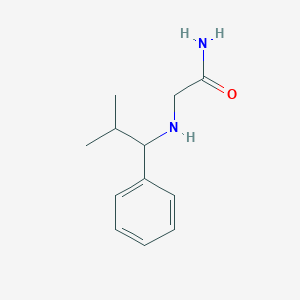
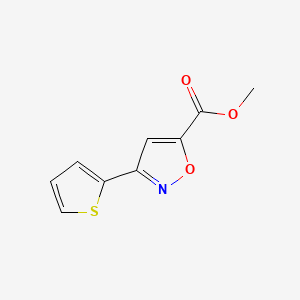
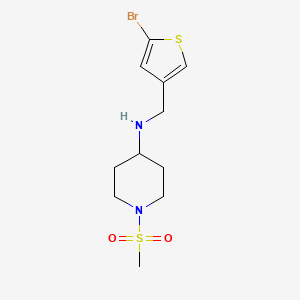

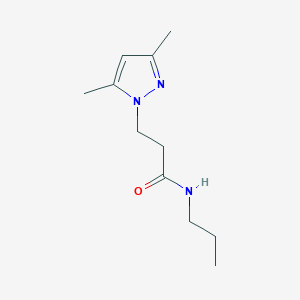
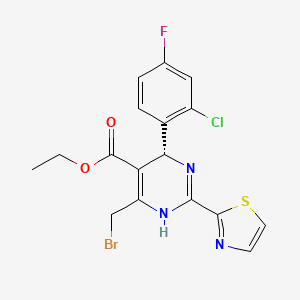
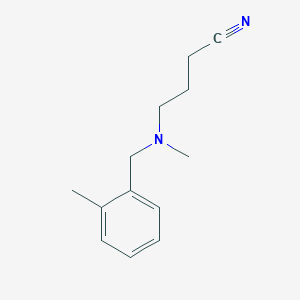
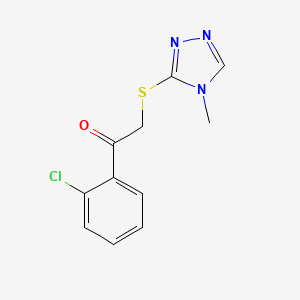
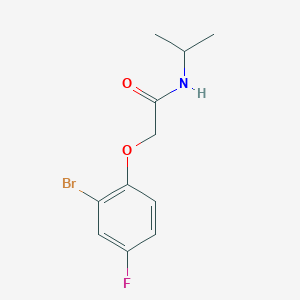
![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)

![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
